Anisodamine hydrobromide

Description

The exact mass of the compound Anisodamine (hydrobromide) is 385.08887 g/mol and the complexity rating of the compound is 396. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

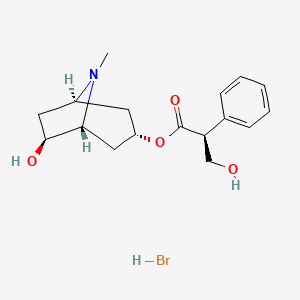

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4.BrH/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11;/h2-6,12-16,19-20H,7-10H2,1H3;1H/t12-,13-,14+,15+,16-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYQCELRVANQNG-YXGOVGSCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55449-49-5 | |

| Record name | Anisodamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055449495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55449-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISODAMINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RKP5CSA1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anisodamine Hydrobromide in Septic Shock: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Anisodamine hydrobromide, a derivative of the naturally occurring belladonna alkaloid, has been utilized in China for decades in the management of circulatory disorders, most notably septic shock.[1][2] While its clinical application has a long history, a comprehensive understanding of its multifaceted mechanism of action is crucial for its potential development and broader application in critical care medicine. This technical guide synthesizes the current knowledge on the core mechanisms by which this compound exerts its therapeutic effects in septic shock, with a focus on its anti-inflammatory, microcirculatory, and cellular signaling effects.

Core Mechanism: The Cholinergic Anti-Inflammatory Pathway

A pivotal aspect of anisodamine's action in septic shock lies in its interaction with the cholinergic nervous system, specifically the cholinergic anti-inflammatory pathway.[1][3] This pathway represents a crucial link between the nervous and immune systems in regulating inflammation.

Muscarinic Antagonism and α7nAChR Activation:

Anisodamine is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][4] In the context of septic shock, this antagonism is thought to be beneficial. By blocking mAChRs, anisodamine leads to an increased local concentration of acetylcholine (ACh). This surplus ACh is then available to bind to and activate the α7 nicotinic acetylcholine receptor (α7nAChR) on immune cells, particularly macrophages.[1][3]

Activation of the α7nAChR is the cornerstone of the cholinergic anti-inflammatory pathway. This activation triggers a downstream signaling cascade that ultimately inhibits the production and release of pro-inflammatory cytokines, which are key mediators of the systemic inflammatory response characteristic of sepsis.[1]

Attenuation of the Inflammatory Cascade

Septic shock is characterized by a dysregulated and excessive inflammatory response. Anisodamine has been shown to modulate this response through multiple mechanisms beyond the cholinergic anti-inflammatory pathway.

Inhibition of the NF-κB Pathway:

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[1] Studies have demonstrated that anisodamine can inhibit the activation of the NF-κB pathway.[1][5] This inhibition is likely a downstream effect of α7nAChR activation, although direct effects on NF-κB components cannot be ruled out. By suppressing NF-κB, anisodamine effectively dampens the production of key inflammatory mediators.[6]

Modulation of Other Inflammatory Pathways:

Research suggests that anisodamine may also influence other inflammatory signaling cascades. For instance, it has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune response involved in the production of IL-1β.[6] Furthermore, some studies indicate an interaction with the PI3K/Akt pathway, which is involved in cell survival and inflammation.[6][7]

Improvement of Microcirculation

A hallmark of septic shock is profound microcirculatory dysfunction, leading to tissue hypoxia and organ failure.[8][9] Anisodamine has long been recognized for its ability to improve microcirculatory blood flow.[1][2][8]

Vasodilation and Endothelial Protection:

Anisodamine is believed to induce vasodilation, thereby improving blood flow through constricted microvessels.[2] This effect may be mediated by its indirect antagonism of α-adrenergic receptors and its ability to relieve vasospasm.[5][8]

Furthermore, anisodamine appears to protect the vascular endothelium. It has been shown to counteract the effects of lipopolysaccharide (LPS) on endothelial cells, inhibiting the expression of pro-thrombotic molecules like tissue factor and plasminogen activator inhibitor-1.[1] It may also preserve the endothelial glycocalyx, a crucial component for maintaining vascular barrier integrity.[5][9]

Inhibition of Platelet and Leukocyte Aggregation:

Anisodamine has been reported to inhibit the aggregation of platelets and granulocytes, as well as the synthesis of thromboxane.[5][8] This anti-platelet and anti-leukocyte activity helps to prevent the formation of microthrombi and reduces leukocyte adhesion to the endothelium, further improving microcirculatory perfusion.[10]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of this compound in septic shock.

Table 1: Effects of Anisodamine on Hemodynamic Parameters in Animal Models of Septic Shock

| Parameter | Animal Model | Anisodamine Dose | Outcome | Reference |

| Mean Arterial Pressure (MAP) | LPS-induced septic shock rats | 10 mg/kg, IV | Significantly antagonized the LPS-induced drop in MAP. | [4] |

| Mean Arterial Pressure (MAP) | LPS-induced septic shock rats | Not specified | Significantly increased MAP at 24h compared to the LPS group. | [11] |

| Heart Rate (HR) | LPS-induced septic shock rats | Not specified | Significantly reduced the LPS-induced increase in HR at 24h. | [11] |

| Microcirculatory Blood Flow Velocity | LPS-induced septic shock rats | Not specified | Restored the velocity of microcirculatory blood flow. | [12] |

Table 2: Effects of Anisodamine on Inflammatory Cytokines in Animal Models of Septic Shock

| Cytokine | Animal Model | Anisodamine Dose | Outcome | Reference |

| TNF-α | LPS-induced septic shock rats | 10 mg/kg, IV | Significantly antagonized the LPS-induced increase in TNF-α. | [4] |

| IL-1β | LPS-induced septic shock rats | 10 mg/kg, IV | Significantly antagonized the LPS-induced increase in IL-1β. | [4] |

| TNF-α | LPS-induced septic shock rats | Not specified | Suppressed the LPS-induced release of TNF-α. | [12] |

| IL-6 | LPS-induced septic shock rats | Not specified | Suppressed the LPS-induced release of IL-6. | [12] |

| TNF-α | Cecal ligation and puncture (CLP) septic rats | 5.4 mg/kg | Reduced plasma TNF-α levels. | [13] |

| IL-6 | Cecal ligation and puncture (CLP) septic rats | 5.4 mg/kg | Reduced plasma IL-6 levels. | [13] |

Table 3: Clinical Outcomes from a Multicenter Randomized Controlled Trial of Anisodamine in Septic Shock

| Outcome | Anisodamine Group (n=203) | Control Group (n=201) | p-value | Reference |

| 28-day Mortality | Lower than control | Higher than Anisodamine group | Not specified | [9][14] |

| 7-day Mortality | Significantly lower | Significantly higher | Statistically significant | [9] |

| Hospital Mortality | Significantly lower | Significantly higher | Statistically significant | [9] |

| Vasopressor-free days within 7 days | Longer | Shorter | Statistically significant | [8][9] |

Experimental Protocols

LPS-Induced Septic Shock in Rats:

-

Animal Model: Sprague-Dawley rats are commonly used.

-

Induction of Sepsis: Lipopolysaccharide (LPS) from E. coli is administered intravenously (IV) at a dose of 15 mg/kg to induce septic shock.[4]

-

Anisodamine Administration: this compound is administered intravenously at a dose of 10 mg/kg.[4] In some protocols, a selective α7nAChR antagonist like methyllycaconitine (10 mg/kg, intraperitoneally) is given prior to anisodamine to confirm the involvement of this receptor.[4]

-

Monitoring: Mean arterial pressure is continuously monitored. Blood samples are collected to measure cytokine levels (e.g., TNF-α, IL-1β) using ELISA.[4]

Cecal Ligation and Puncture (CLP) Sepsis Model in Rats:

-

Animal Model: Sprague-Dawley rats are utilized.

-

Induction of Sepsis: A midline laparotomy is performed under anesthesia. The cecum is ligated below the ileocecal valve and punctured with a needle to induce polymicrobial sepsis.

-

Anisodamine Administration: this compound is administered at varying doses (e.g., 1.8, 3.6, and 5.4 mg/kg) to septic rats.[13]

-

Analysis: Plasma levels of inflammatory cytokines (TNF-α, IL-6) and markers of oxidative stress (e.g., superoxide dismutase, malondialdehyde) are measured.[13]

Multicenter Randomized Controlled Trial in Humans:

-

Study Population: Critically ill adult patients with a diagnosis of septic shock.[9][14]

-

Intervention: Patients in the treatment group receive this compound in addition to standard care. A typical dosing regimen involves a loading dose followed by a continuous infusion.[9][15] For example, a bolus of 10 mg followed by an infusion of 0.1 to 0.5 mg/kg/h.[15][16]

-

Control: The control group receives standard care for septic shock without anisodamine.[9][14]

-

Endpoints: The primary endpoint is often 28-day mortality.[9][14] Secondary endpoints include 7-day mortality, hospital mortality, vasopressor-free days, and lactate clearance.[8][9][14]

Conclusion

The mechanism of action of this compound in septic shock is complex and multifaceted, involving a combination of anti-inflammatory, microcirculatory, and cellular signaling effects. Its ability to modulate the cholinergic anti-inflammatory pathway via α7nAChR activation appears to be a central component of its therapeutic benefit. By attenuating the systemic inflammatory response, improving microcirculatory perfusion, and protecting the vascular endothelium, anisodamine addresses several key pathophysiological processes in septic shock. While further large-scale clinical trials are warranted to confirm its efficacy and optimize its use, the existing body of evidence provides a strong rationale for its consideration as an adjunctive therapy in the management of this life-threatening condition.[14]

References

- 1. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock: a multicentre randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antishock effect of anisodamine involves a novel pathway for activating alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Ameliorative effect of anisodamine (654-1/654-2) against myocardial dysfunction induced by septic shock via the NF-κB/NLRP-3 or the PI3K-AKT/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protective effect of this compound on lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock (ACIdoSIS study): study protocol for randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock (ACIdoSIS study): study protocol for randomized controlled trial - Zhang - Annals of Translational Medicine [atm.amegroups.org]

An In-Depth Technical Guide to the Pharmacological Properties of Anisodamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodamine hydrobromide, a tropane alkaloid derived from the plant Anisodus tanguticus, is a non-selective muscarinic and nicotinic acetylcholine receptor antagonist, as well as an α1-adrenergic receptor antagonist.[1][2][3][4] It is primarily utilized in China for the treatment of acute circulatory shock, particularly septic shock.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.

Introduction

Anisodamine is a naturally occurring atropine derivative that has been synthesized and extensively studied.[2] Compared to atropine and scopolamine, it is considered to be less potent and less toxic, with reduced central nervous system side effects due to its poor ability to cross the blood-brain barrier.[1][2] Its primary therapeutic application has been in the management of septic shock, with proposed mechanisms centered on the improvement of microcirculation.[2] Additionally, it has been investigated for a wide range of other conditions, including organophosphate poisoning, gastric ulcers, and respiratory diseases.[2]

Mechanism of Action

This compound exerts its pharmacological effects through multiple receptor systems:

-

Muscarinic Acetylcholine Receptor (mAChR) Antagonism: As a non-selective anticholinergic agent, anisodamine blocks muscarinic receptors. This action leads to the relaxation of smooth muscles and a reduction in glandular secretions.[1][5]

-

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Anisodamine also acts as a nicotinic cholinoceptor antagonist.[4]

-

α1-Adrenergic Receptor Antagonism: Anisodamine is a weak antagonist of α1-adrenergic receptors, which is thought to contribute to its vasodilating activity.[2][6]

Beyond direct receptor antagonism, this compound's therapeutic effects in conditions like septic shock are attributed to its influence on key signaling pathways, including the cholinergic anti-inflammatory pathway and the PI3K/Akt pathway, as well as its antioxidant properties.[2][5]

Quantitative Pharmacological Data

Table 1: Receptor Binding Affinity

| Receptor Target | Ligand | Parameter | Value | Species | Tissue/System | Citation |

| α1-Adrenergic Receptor | Anisodamine | pA2 (vs. Norepinephrine) | 4.81 ± 0.11 | Canine | Femoral Artery | [7] |

| α1-Adrenergic Receptor | Anisodamine | pA2 (vs. Phenylephrine) | 4.86 ± 0.20 | Canine | Femoral Artery | [7] |

| α1-Adrenoceptors | Raceanisodamine | pKi (vs. WB-4101) | 2.63 | Rat | Brain membrane | [6] |

| α1-Adrenoceptors | Raceanisodamine | pKi (vs. Clonidine) | 1.61 | Rat | Brain membrane | [6] |

Table 2: Pharmacokinetic Parameters in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | T1/2 (h) | Bioavailability (%) | Citation |

| Oral | 12.5 | 118.3 ± 45.9 | 0.21 ± 0.16 | 134.1 ± 34.5 | 2.9 ± 0.8 | 10.78 | |

| Intravenous | 4 | 1736.6 ± 453.5 | 0.03 | 1119.5 ± 241.8 | 5.3 ± 1.4 | - | |

| Intramuscular (Human) | Single dose | - | ~1 | - | 2-3 | - | [2] |

Key Signaling Pathways

This compound modulates several critical intracellular signaling pathways, which are central to its anti-inflammatory and protective effects.

Cholinergic Anti-Inflammatory Pathway

Anisodamine's blockade of muscarinic receptors is hypothesized to increase the availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, such as macrophages. This interaction activates the cholinergic anti-inflammatory pathway, leading to a reduction in the production of pro-inflammatory cytokines.[5]

PI3K/Akt and NF-κB Signaling Pathways

This compound has been shown to activate the PI3K/Akt pathway while inhibiting the NF-κB pathway. The PI3K/Akt pathway is crucial for cell survival and proliferation, while the NF-κB pathway is a key regulator of inflammation. By modulating these pathways, Anisodamine can reduce inflammation and apoptosis.

References

- 1. Anisodamine - Wikipedia [en.wikipedia.org]

- 2. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. Anisodamine at higher concentrations in inhibiting alpha-adrenergic responses in isolated canine blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

Anisodamine Hydrobromide: A Comprehensive Technical Guide on its Antagonism of Muscarinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodamine hydrobromide, a tropane alkaloid derived from Anisodus tanguticus, is a non-subtype-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanism of action as a competitive antagonist at all five muscarinic receptor subtypes (M1-M5). The document details its binding characteristics, explores the downstream signaling pathways affected by its antagonism, and provides comprehensive experimental protocols for studying its interaction with mAChRs. This guide is intended to be a valuable resource for researchers and professionals involved in pharmacology and drug development.

Introduction

This compound is a naturally occurring belladonna alkaloid that is structurally related to atropine and scopolamine.[4] It functions as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the effects of the neurotransmitter acetylcholine.[5] This antagonism leads to a variety of physiological effects, including smooth muscle relaxation, vasodilation, and anti-inflammatory actions.[5] Anisodamine has been used clinically for various conditions, including septic shock and circulatory disorders.[4][5] Understanding its interaction with the different muscarinic receptor subtypes is crucial for elucidating its therapeutic effects and potential side effects.

Chemical Properties of this compound

| Property | Value |

| Chemical Name | (1R,2R,4S,5S,7s)-7-hydroxy-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-6-yl (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide |

| Molecular Formula | C₁₇H₂₄BrNO₄ |

| Molecular Weight | 386.28 g/mol |

| CAS Number | 55449-49-5 |

| Appearance | White crystalline powder |

| Solubility | Soluble in water and ethanol |

Mechanism of Action at Muscarinic Receptors

This compound exerts its effects by competitively blocking the binding of acetylcholine to muscarinic receptors. These G protein-coupled receptors (GPCRs) are classified into five subtypes (M1-M5), each with distinct tissue distributions and signaling pathways. Anisodamine is considered a non-selective antagonist, meaning it binds to all five subtypes without significant preference.[1][2][3]

Muscarinic Receptor Subtypes and Their Signaling Pathways

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks these downstream effects by preventing the initial receptor activation.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as opening potassium channels. This compound's antagonism prevents this inhibition of adenylyl cyclase and modulation of ion channels.

Quantitative Binding Data

| Antagonist | Receptor Subtype | Binding Affinity (pKB or pKi) | Species/Tissue | Reference |

| Anisodamine | M1-like (postjunctional) | 7.86 | Canine Saphenous Vein | [2] |

| M2-like (prejunctional) | 7.78 | Canine Saphenous Vein | [2] | |

| M3, M4, M5 | Not explicitly determined, but described as non-selective. | - | [1][3] | |

| Atropine | M1 | ~9.0 | Various | |

| M2 | ~9.1 | Various | ||

| M3 | ~9.2 | Various | ||

| M4 | ~8.9 | Various | ||

| M5 | ~8.8 | Various | ||

| Scopolamine | M1 | ~9.2 | Various | |

| M2 | ~9.3 | Various | ||

| M3 | ~9.4 | Various | ||

| M4 | ~9.1 | Various | ||

| M5 | ~9.0 | Various |

Note: pKB and pKi values are the negative logarithm of the equilibrium dissociation constant (KB or Ki). A higher value indicates a higher binding affinity.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the canonical signaling pathways of the five muscarinic receptor subtypes and the cholinergic anti-inflammatory pathway, indicating where this compound exerts its antagonistic effect.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with muscarinic receptors.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the inhibitory constant (Ki) of this compound for each of the five muscarinic receptor subtypes.

Objective: To determine the affinity of a test compound (this compound) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

96-well microplates.

-

Glass fiber filters (pre-treated with polyethylenimine).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 20-50 µ g/well .

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at its Kd value).

-

Increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).

-

For determining non-specific binding, add a high concentration of a known non-selective muscarinic antagonist (e.g., 1 µM atropine) instead of anisodamine.

-

For determining total binding, add assay buffer instead of any competing ligand.

-

-

Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of anisodamine by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the anisodamine concentration.

-

Determine the IC50 value (the concentration of anisodamine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. As an antagonist, anisodamine will inhibit agonist-stimulated [³⁵S]GTPγS binding.

Objective: To determine the functional antagonism of this compound at Gi/o-coupled muscarinic receptors (M2 and M4).

Materials:

-

Cell membranes expressing M2 or M4 receptors.

-

[³⁵S]GTPγS.

-

A muscarinic agonist (e.g., carbachol).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

GDP.

-

Other materials as in the radioligand binding assay.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add:

-

Assay buffer.

-

GDP (to ensure G proteins are in their inactive state).

-

A fixed concentration of the muscarinic agonist.

-

Increasing concentrations of this compound.

-

For basal binding, omit the agonist.

-

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature.

-

Initiate Reaction: Add [³⁵S]GTPγS to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a defined time (e.g., 30-60 minutes).

-

Termination and Filtration: As described in the radioligand binding assay protocol.

-

Scintillation Counting: As described in the radioligand binding assay protocol.

-

Data Analysis:

-

Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding from the agonist-stimulated binding.

-

Plot the percentage of agonist-stimulated binding against the logarithm of the anisodamine concentration.

-

Determine the IC50 value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

-

Conclusion

This compound is a non-selective muscarinic acetylcholine receptor antagonist with a complex pharmacological profile. Its ability to block all five muscarinic receptor subtypes contributes to its diverse physiological effects, including smooth muscle relaxation and anti-inflammatory actions. The latter is, in part, mediated by the potentiation of the cholinergic anti-inflammatory pathway through the blockade of muscarinic receptors, leading to increased acetylcholine availability for α7 nicotinic receptors. This technical guide provides a foundational understanding of this compound's mechanism of action and offers detailed protocols for its further investigation. A thorough characterization of its binding kinetics and functional effects at each muscarinic receptor subtype is essential for the continued development and optimization of therapeutic strategies utilizing this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

The Neuroprotective Potential of Anisodamine Hydrobromide: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodamine hydrobromide, a derivative of the tropane alkaloid anisodamine, has long been utilized in clinical practice for its anticholinergic and vasodilatory properties.[1][2] Emerging preclinical evidence now points towards a significant neuroprotective role for this compound, particularly in the context of ischemic brain injury.[3][4] This technical guide provides an in-depth overview of the neuroprotective effects of this compound observed in preclinical models, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound for neurological disorders.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-faceted mechanism of action. Primarily known as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist, its therapeutic benefits in the central nervous system extend to anti-inflammatory, anti-oxidative, and anti-apoptotic activities.[1][4] Evidence suggests that this compound can cross the blood-brain barrier, allowing it to directly influence neuronal survival pathways.[5]

Quantitative Data from Preclinical Models

The neuroprotective efficacy of this compound has been quantified in various preclinical models of cerebral ischemia. The following tables summarize key findings from these studies.

Table 1: Neuroprotective Effects of Anisodamine in a Gerbil Model of Forebrain Ischemia

| Parameter | Control Group | Anisodamine Group | Percentage Improvement | Reference |

| Viable Neurons (% of sham) | [3] | |||

| Medial CA1 Sector | 3% ± 2% | 41% ± 12% | 1267% | [3] |

| Middle CA1 Sector | 4% ± 3% | 50% ± 21% | 1150% | [3] |

| Lateral CA1 Sector | 7% ± 4% | 67% ± 15% | 857% | [3] |

| Hydroxyl Radical Production | [3] | |||

| 2,3-DHBA Output (fold of sham) | 5-fold | 2.4-fold | 52% reduction | [3] |

Data presented as mean ± standard deviation.

Table 2: Effects of this compound in a Rat Model of Chronic Cerebral Hypoperfusion

| Parameter | 2-VO (Vehicle) Group | This compound (0.3 mg/kg) Group | This compound (0.6 mg/kg) Group | This compound (1.2 mg/kg) Group | Reference |

| Cognitive Function | [4] | ||||

| Morris Water Maze Escape Latency | Significant Impairment | Significant Improvement | Significant Improvement | Significant Improvement | [4] |

| Neuronal Apoptosis (TUNEL) | High | Reduced | Reduced | Reduced | [4] |

| Biochemical Markers | [4] | ||||

| 5-HT Content | Decreased | Increased | Increased | Increased | [4] |

| AChE Activity | Increased | Decreased | Decreased | Decreased | [4] |

| Protein Expression (Western Blot) | [4] | ||||

| Bcl-2 | Decreased | Increased | Increased | Increased | [4] |

| Bax | Increased | Decreased | Decreased | Decreased | [4] |

| p-Akt | Decreased | Increased | Increased | Increased | [4] |

| p-GSK-3β | Decreased | Increased | Increased | Increased | [4] |

2-VO: Two-vessel occlusion model. Specific quantitative values for all parameters in this study were not available in the cited abstract.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of preclinical research. The following sections outline the key experimental protocols employed in studies investigating the neuroprotective effects of this compound.

Animal Models of Cerebral Ischemia

This model induces forebrain ischemia, leading to selective neuronal death, particularly in the CA1 region of the hippocampus.[3][6]

-

Animals: Mongolian gerbils are commonly used due to the absence of a complete Circle of Willis.

-

Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of sodium pentobarbital.

-

Surgical Procedure:

-

A midline incision is made in the neck to expose both common carotid arteries.

-

The arteries are carefully separated from the vagus nerves.

-

Aneurysm clips are applied to both common carotid arteries to induce ischemia for a defined period (e.g., 10 minutes).[3]

-

The clips are then removed to allow for reperfusion.

-

The incision is sutured, and the animal is allowed to recover.

-

-

Sham Control: The same surgical procedure is performed without the occlusion of the carotid arteries.

-

Animals: Sprague-Dawley or Wistar rats are frequently used.

-

Anesthesia: Anesthesia can be induced with inhalational agents like isoflurane or injectable anesthetics.

-

Surgical Procedure (Intraluminal Suture Method):

-

A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is ligated and transected.

-

A nylon monofilament suture with a rounded tip is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).

-

The suture is left in place for a specific duration to induce ischemia (e.g., 2 hours) and then withdrawn for reperfusion studies, or left permanently.

-

The incision is closed, and the animal is monitored during recovery.

-

-

Sham Control: The surgical procedure is performed up to the point of inserting the suture, but the MCA is not occluded.

Histological and Molecular Analyses

Nissl staining is used to visualize the Nissl bodies in the cytoplasm of neurons, allowing for the assessment of neuronal morphology and viability.

-

Tissue Preparation: Brain tissue is fixed (e.g., with 4% paraformaldehyde), processed, and sectioned.

-

Staining Procedure:

-

Sections are rehydrated through a series of alcohol concentrations.

-

Staining is performed with a solution of Cresyl Violet Acetate.

-

Differentiation is carried out in alcohol to remove excess stain.

-

Sections are dehydrated, cleared with xylene, and coverslipped.

-

-

Analysis: The number of healthy, well-stained neurons in specific brain regions (e.g., hippocampal CA1) is counted under a microscope.

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis.

-

Tissue Preparation: Paraffin-embedded or frozen brain sections are used.

-

Assay Procedure:

-

Sections are deparaffinized (if applicable) and rehydrated.

-

Permeabilization of the tissue is performed to allow enzyme access.

-

Sections are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

The label is then visualized, often using a fluorescent secondary detection system.

-

Sections are counterstained (e.g., with DAPI) to visualize all cell nuclei.

-

-

Analysis: The number of TUNEL-positive (apoptotic) cells is quantified using fluorescence microscopy.

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Sample Preparation: Brain tissue from the area of interest (e.g., ischemic penumbra) is homogenized in lysis buffer to extract proteins.

-

Procedure:

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Proteins are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-Bcl-2).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on film or with a digital imager.

-

-

Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Behavioral and Neurological Assessment

The mNSS is a composite scoring system used to evaluate motor, sensory, reflex, and balance functions in rodent models of stroke.[9][10]

-

Procedure: A series of tasks are performed by the animal, and deficits are scored. Tasks may include:

-

Motor tests: Raising the rat by the tail (observing for forelimb flexion), placing the rat on the floor (observing for circling).

-

Sensory tests: Placing a piece of adhesive tape on a paw and timing its removal.

-

Beam balance tests: Observing the ability to traverse a narrow beam.

-

Reflex tests: Pinna reflex, corneal reflex.

-

-

Scoring: A higher score indicates a more severe neurological deficit.

-

Procedure: The scoring is based on two main observations:

-

Forelimb flexion: The rat is held by the tail and the degree of contralateral forelimb flexion is observed.

-

Circling: The rat is placed on a flat surface and observed for spontaneous circling behavior.

-

-

Scoring: A graded score (e.g., 0-3 or 0-5) is assigned based on the severity of these deficits.

Signaling Pathways and Molecular Mechanisms

The neuroprotective effects of this compound are underpinned by its modulation of key intracellular signaling pathways.

The Cholinergic Anti-Inflammatory Pathway

This compound's role as a muscarinic antagonist is central to its anti-inflammatory effects in the brain.[1][11][12]

-

Mechanism: By blocking muscarinic acetylcholine receptors, this compound leads to an increased availability of acetylcholine (ACh) to bind to the α7 nicotinic acetylcholine receptor (α7nAChR) on microglia and other immune cells.[12][13]

-

Downstream Effects: Activation of α7nAChR inhibits the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[11] This, in turn, suppresses the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14][15][16]

The Akt/GSK-3β Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and apoptosis. This compound has been shown to activate this pro-survival pathway.[4]

-

Mechanism: this compound treatment leads to the phosphorylation and activation of Akt (also known as Protein Kinase B).

-

Downstream Effects: Activated Akt (p-Akt) phosphorylates and inactivates Glycogen Synthase Kinase 3 beta (GSK-3β).[4] This inactivation of GSK-3β prevents it from promoting apoptosis. Furthermore, activated Akt can influence the expression of the Bcl-2 family of proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax.[4][17][18] This shift in the Bcl-2/Bax ratio inhibits the mitochondrial pathway of apoptosis.

The ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade involved in cell survival and differentiation. Activation of this pathway has been linked to the protective effects of this compound.[19]

-

Mechanism: Anisodamine treatment can lead to the phosphorylation and activation of ERK1/2.

-

Downstream Effects: Activated ERK1/2 can phosphorylate and regulate the activity of various downstream targets, including the pro-apoptotic protein Bad. Phosphorylation of Bad by ERK1/2 can inhibit its pro-apoptotic function.[19] This contributes to the overall anti-apoptotic effect of this compound.

Conclusion and Future Directions

The preclinical data strongly support the neuroprotective potential of this compound in models of cerebral ischemia. Its multifaceted mechanism, encompassing anti-inflammatory, anti-oxidative, and anti-apoptotic actions through the modulation of key signaling pathways, makes it a compelling candidate for further investigation.

For drug development professionals, these findings warrant further exploration of this compound and its derivatives as potential therapeutics for stroke and other neurodegenerative conditions. Future preclinical studies should focus on:

-

Dose-response relationships: Establishing optimal therapeutic dosages in various models of neurological injury.

-

Therapeutic window: Defining the time frame after injury during which administration of this compound is most effective.

-

Chronic models: Evaluating the long-term effects on functional recovery and cognitive outcomes.

-

Combination therapies: Investigating potential synergistic effects with other neuroprotective or thrombolytic agents.

By building upon this robust preclinical foundation, the scientific and medical communities can better delineate the path towards translating the neuroprotective promise of this compound into tangible clinical benefits for patients with neurological disorders.

References

- 1. A review on | Semantic Scholar [semanticscholar.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Anisodamine protects against neuronal death following cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Low Dose of Anisodine Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Delayed neuronal death in the gerbil hippocampus following ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The impact of anesthetic drugs on hemodynamic parameters and neurological outcomes following temporal middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. article.imrpress.com [article.imrpress.com]

- 11. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antishock effect of anisodamine involves a novel pathway for activating alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Closed head injury triggers early production of TNF alpha and IL-6 by brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. IL-10 levels in cerebrospinal fluid and serum of patients with severe traumatic brain injury: relationship to IL-6, TNF-alpha, TGF-beta1 and blood-brain barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation of Akt kinase inhibits apoptosis and changes in Bcl-2 and Bax expression induced by nitric oxide in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anisodamine ameliorates ischemia/reperfusion-induced renal injury in rats through activation of the extracellular signal-regulated kinase (ERK) pathway and anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Anisodamine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodamine hydrobromide is a tropane alkaloid, chemically known as 6-hydroxyhyoscyamine hydrobromide.[1] It is a non-subtype-selective muscarinic and nicotinic cholinoceptor antagonist, and also exhibits α1-adrenergic receptor blocking properties.[1][2] Extracted from the plant Anisodus tanguticus, it has been utilized in clinical practice, particularly in China, for the treatment of various conditions including acute circulatory shock.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, complete with experimental methodologies and pathway diagrams to support further research and drug development.

Chemical Structure and Identification

This compound is the hydrobromide salt of Anisodamine. Its chemical structure is characterized by a tropane ring system, which is a bicyclic amine.

-

IUPAC Name: [(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide[4]

-

CAS Number: 55449-49-5[4]

-

Molecular Formula: C₁₇H₂₄BrNO₄[4]

-

Molecular Weight: 386.3 g/mol [4]

-

Synonyms: 6-Hydroxyhyoscyamine hydrobromide, (-)-6-Hydroxyhyoscyamine hydrobromide[4]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Experimental Protocol |

| Melting Point | 103-113 °C[5] | Protocol for Melting Point Determination: A sample of this compound is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded. |

| Solubility | DMSO: 100 mg/mL (requires sonication)[1] Water: ≥5 mg/mL[6] | Protocol for Solubility Determination: A known amount of this compound is added to a specific volume of the solvent (e.g., DMSO, water) at a controlled temperature. The mixture is agitated (with sonication if necessary) until saturation is reached. The concentration of the dissolved solid is then determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy. |

| pKa | Not explicitly found in search results. | Generalized Protocol for pKa Determination by Spectrophotometry: A series of buffer solutions with a range of known pH values are prepared. A constant concentration of this compound is added to each buffer. The UV-Vis spectrum of each solution is recorded. The change in absorbance at a specific wavelength as a function of pH is used to calculate the pKa value using the Henderson-Hasselbalch equation.[7][8] |

| Appearance | White to off-white solid/powder[1][6] | Visual inspection of the purified substance. |

Spectral Data

While specific spectral data with peak assignments were not fully detailed in the search results, the following outlines the general methodologies for obtaining such data.

-

UV-Vis Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). ¹H NMR and ¹³C NMR spectra are acquired on an NMR spectrometer. The chemical shifts, multiplicity, and integration of the signals are analyzed to elucidate the structure of the molecule.[2][14][15][16][17][18]

-

Pharmacological Properties and Mechanism of Action

This compound exhibits a multifaceted pharmacological profile, primarily acting as an antagonist at cholinergic and adrenergic receptors.

Anticholinergic Activity

This compound is a non-subtype-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1] This action is responsible for its antispasmodic effects and its ability to reduce secretions.[19]

α1-Adrenergic Receptor Antagonism

The compound also acts as an antagonist at α1-adrenergic receptors.[2] This contributes to its vasodilatory effects, which can improve microcirculation.[15][20]

Cholinergic Anti-inflammatory Pathway

A significant aspect of Anisodamine's mechanism of action, particularly in the context of shock, involves the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, Anisodamine may increase the availability of acetylcholine to bind to the α7 nicotinic acetylcholine receptor (α7nAChR) on immune cells, such as macrophages. This interaction inhibits the production and release of pro-inflammatory cytokines.[3][21][22][23][24][25][26]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound to muscarinic and α1-adrenergic receptors.

Generalized Protocol for Radioligand Binding Assay:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the receptor of interest (e.g., brain cortex for mAChRs, liver for α1-adrenergic receptors) in a cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a multi-well plate, combine the prepared membranes, a radiolabeled ligand specific for the receptor (e.g., [³H]QNB for mAChRs, [³H]prazosin for α1-adrenergic receptors), and varying concentrations of unlabeled this compound (competitor).

-

To determine non-specific binding, a parallel set of reactions is prepared with a high concentration of a known unlabeled antagonist.

-

Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

In Vitro Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory effects of this compound by measuring its impact on cytokine production in cultured immune cells.

Generalized Protocol using Lipopolysaccharide (LPS)-stimulated Macrophages:

-

Cell Culture:

-

Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with LPS (a potent inducer of inflammation) to induce the production of pro-inflammatory cytokines. Include a vehicle control (no Anisodamine) and a negative control (no LPS).

-

-

Sample Collection:

-

After the incubation period, collect the cell culture supernatant.

-

-

Cytokine Quantification:

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

-

-

Data Analysis:

-

Compare the cytokine levels in the Anisodamine-treated groups to the LPS-only group.

-

Calculate the percentage inhibition of cytokine production for each concentration of this compound.

-

Conclusion

This compound is a pharmacologically active compound with a well-defined chemical structure and a complex mechanism of action. Its ability to antagonize both muscarinic and α1-adrenergic receptors, coupled with its modulatory effect on the cholinergic anti-inflammatory pathway, makes it a subject of significant interest for therapeutic applications, especially in the management of shock and inflammatory conditions. This guide provides a foundational understanding of its properties and the experimental approaches to study them, aiming to facilitate further research and development in this area.

References

- 1. This compound - Lifeasible [lifeasible.com]

- 2. aseestant.ceon.rs [aseestant.ceon.rs]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C17H24BrNO4 | CID 118856046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anisodamine | 17659-49-3 [m.chemicalbook.com]

- 6. Anisodamine = 98 HPLC 55869-99-3 [sigmaaldrich.com]

- 7. scielo.br [scielo.br]

- 8. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Characterization of Pharmaceutical Tablets Using UV Hyperspectral Imaging as a Rapid In-Line Analysis Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Therapeutic Drug Monitoring Within the Clinical Range Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 13. japsonline.com [japsonline.com]

- 14. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Comparative pharmacokinetic study of this compound tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anisodamine at higher concentrations in inhibiting alpha-adrenergic responses in isolated canine blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. The Cholinergic Anti-inflammatory Pathway: A Missing Link in Neuroimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The cholinergic anti-inflammatory pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 24. itmedicalteam.pl [itmedicalteam.pl]

- 25. researchgate.net [researchgate.net]

- 26. Physiology and immunology of the cholinergic antiinflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Anisodamine Hydrobromide: A Novel Modulator of Pro-inflammatory Cytokine Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Anisodamine hydrobromide (Ani HBr), a tropane alkaloid derived from Anisodus tanguticus, has long been utilized in clinical settings for its anticholinergic and microcirculation-improving properties, particularly in the management of septic shock.[1][2] Emerging evidence has illuminated its potent anti-inflammatory effects, specifically its ability to inhibit the production and release of key pro-inflammatory cytokines. This document provides a comprehensive technical overview of the mechanisms, experimental validation, and methodologies related to the role of this compound in downregulating inflammatory cascades. It consolidates quantitative data from pivotal studies, details the experimental protocols for replication, and visualizes the core signaling pathways involved. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals exploring novel anti-inflammatory therapeutics.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-faceted mechanism, primarily involving the modulation of two critical signaling pathways: the Cholinergic Anti-Inflammatory Pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Activation of the Cholinergic Anti-Inflammatory Pathway

The primary mechanism proposed for Ani HBr's systemic anti-inflammatory effect is its role as a muscarinic acetylcholine receptor (mAChR) antagonist.[3][4] By blocking mAChRs, anisodamine prevents acetylcholine (ACh) from binding, which indirectly increases the local availability of ACh to bind to the α7 nicotinic acetylcholine receptor (α7nAChR) on immune cells, such as macrophages.[4][5][6] Activation of the α7nAChR is the cornerstone of the cholinergic anti-inflammatory pathway, a neuro-immune reflex that potently inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6] This "rerouting" of acetylcholine is a key event that initiates the downstream suppression of inflammatory responses.[4][5]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A review on | Semantic Scholar [semanticscholar.org]

- 6. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anticholinergic Effects of Anisodamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisodamine hydrobromide, a tropane alkaloid derived from Anisodus tanguticus, is a non-subtype-selective muscarinic acetylcholine receptor antagonist.[1][2] With a pharmacological profile similar to atropine but a more favorable safety profile, particularly concerning central nervous system effects, it has garnered significant interest.[3][4] This technical guide provides a comprehensive overview of the anticholinergic properties of this compound, detailing its mechanism of action, receptor binding affinities, and the experimental protocols used for its characterization. The guide is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is widely used in China for a variety of clinical applications, including the treatment of septic shock, smooth muscle spasms, and organophosphate poisoning.[5][6] Its therapeutic effects are primarily attributed to its anticholinergic properties, which arise from its antagonism of muscarinic acetylcholine receptors.[7] This guide delves into the technical details of these anticholinergic effects, providing quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[7] By blocking these receptors, it inhibits the physiological actions of acetylcholine. This antagonism is not selective for a specific muscarinic receptor subtype, meaning it interacts with M1, M2, M3, M4, and M5 receptors.[7] The blockade of these receptors in various tissues leads to a range of physiological effects, including relaxation of smooth muscle and a reduction in glandular secretions.[5][7]

The five subtypes of muscarinic receptors are coupled to different G proteins and mediate distinct signaling pathways:

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[8] Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[8] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8]

This compound, by blocking these receptors, prevents the downstream signaling cascades initiated by acetylcholine.

Quantitative Analysis of Receptor Binding

The affinity of this compound for muscarinic receptors has been quantified in various studies. The following table summarizes the available binding affinity data, primarily in the form of pKB values, which is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates a higher binding affinity.

| Receptor Subtype | Tissue/System | Ligand | pKB Value | Reference |

| Prejunctional M2 | Isolated Canine Saphenous Veins | Anisodamine | 7.78 | [9] |

| Postjunctional M1 | Isolated Canine Saphenous Veins | Anisodamine | 7.86 | [9] |

| Prejunctional M2 | Isolated Canine Saphenous Veins | Atropine | 8.69 | [9] |

| Postjunctional M1 | Isolated Canine Saphenous Veins | Atropine | 9.25 | [9] |

Experimental Protocols

The characterization of the anticholinergic effects of this compound involves a variety of in vitro and in vivo experimental models.

In Vitro Methods

Radioligand binding assays are crucial for determining the affinity of a drug for its receptor. A typical competitive binding assay protocol to determine the Ki of this compound for muscarinic receptors is outlined below.

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the desired muscarinic receptor subtype.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of this compound (the competitor).

-

For total binding, add vehicle instead of the competitor.

-

For non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) instead of the competitor.

-

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated tissue preparations are used to assess the functional antagonism of this compound on smooth muscle contractions induced by muscarinic agonists.

Objective: To determine the pA2 value of this compound against acetylcholine-induced contractions in isolated rabbit jejunum.

Materials:

-

Rabbit jejunum segment.

-

Tyrode's solution (physiological salt solution).

-

Acetylcholine (agonist).

-

This compound (antagonist).

-

Organ bath apparatus with an isometric force transducer and recording system.

-

Carbogen gas (95% O2, 5% CO2).

Procedure:

-

Tissue Preparation: Euthanize a rabbit and dissect a segment of the jejunum. Clean the segment and cut it into smaller pieces (e.g., 2-3 cm).

-

Mounting: Mount the jejunum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas. One end of the tissue is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for a period (e.g., 30-60 minutes) under a resting tension, with regular washing.

-

Cumulative Concentration-Response Curve for Acetylcholine:

-

Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner.

-

Record the contractile response after each addition until a maximal response is achieved.

-

Wash the tissue extensively to return to baseline.

-

-

Antagonism by this compound:

-

Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 20-30 minutes).

-

Repeat the cumulative concentration-response curve for acetylcholine in the presence of the antagonist.

-

Repeat this process with several different concentrations of this compound.

-

-

Data Analysis (Schild Plot):

-

Calculate the dose ratio (DR) for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

-

The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

In Vivo Methods

This model is used to evaluate the efficacy of this compound in a clinically relevant animal model of sepsis.

Objective: To assess the therapeutic effect of this compound on survival and organ injury in a rat model of sepsis.

Materials:

-

Male Wistar rats (or other suitable strain).

-

Anesthetic agent (e.g., ketamine/xylazine).

-

Surgical instruments.

-

Suture material.

-

This compound solution.

-

Saline solution.

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and shave and disinfect the abdomen.

-

Laparotomy: Make a midline abdominal incision to expose the cecum.

-

Cecal Ligation: Ligate the cecum below the ileocecal valve to prevent intestinal obstruction.

-

Puncture: Puncture the ligated cecum with a needle (e.g., 18-gauge) to induce polymicrobial peritonitis. A small amount of feces can be extruded to ensure patency.

-

Closure: Return the cecum to the abdominal cavity and close the incision in layers.

-

Fluid Resuscitation: Administer subcutaneous or intravenous fluids (e.g., saline) to resuscitate the animal.

-

Treatment:

-

Monitoring and Outcome Assessment:

-

Monitor the animals for signs of sepsis and survival over a set period (e.g., 24-72 hours).

-

At the end of the experiment, collect blood and tissue samples for analysis of inflammatory markers (e.g., cytokines), organ damage markers, and bacterial load.

-

Signaling Pathways and Experimental Workflows

The anticholinergic action of this compound is initiated by its binding to muscarinic receptors, which then blocks the canonical G-protein signaling pathways.

Muscarinic Receptor Signaling Pathways

Muscarinic receptor signaling pathways blocked by this compound.

Experimental Workflow for pA2 Determination

Workflow for determining the pA2 value of this compound.

Conclusion

This compound is a non-selective muscarinic antagonist with a range of therapeutic applications stemming from its anticholinergic properties. This guide has provided a detailed overview of its mechanism of action, available quantitative binding data, and the experimental protocols used to characterize its effects. Further research is warranted to fully elucidate its binding affinities across all muscarinic receptor subtypes and to explore its potential in other therapeutic areas. The methodologies and data presented herein serve as a valuable resource for scientists and researchers in the field of pharmacology and drug development.

References

- 1. Anisodamine inhibits cardiac contraction and intracellular Ca(2+) transients in isolated adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Differentiating effects of anisodamine on cognitive amelioration and peripheral muscarinic side effects induced by pilocarpine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cddyyy.com [cddyyy.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective effect of this compound on lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

The role of Anisodamine hydrobromide in modulating immune responses

An in-depth technical guide on the role of Anisodamine hydrobromide in modulating immune responses for researchers, scientists, and drug development professionals.

This compound: A Modulator of Immune Responses

Introduction

This compound (Ani HBr) is a naturally occurring tropane alkaloid derived from the plant Anisodus tanguticus.[1] Traditionally used in China for treating septic shock and circulatory disorders, recent research has illuminated its significant immunomodulatory properties.[1][2] As a non-selective muscarinic acetylcholine receptor (mAChR) antagonist, Ani HBr exerts its primary effects through the cholinergic anti-inflammatory pathway, but also influences other critical signaling cascades within the immune system.[3][4] This guide provides a comprehensive technical overview of the mechanisms by which this compound modulates immune responses, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Core Mechanism of Action: The Cholinergic Anti-inflammatory Pathway

The cornerstone of this compound's immunomodulatory action is its interaction with the cholinergic anti-inflammatory pathway. This neural reflex regulates the inflammatory response primarily through the vagus nerve.

Acetylcholine (ACh), the principal neurotransmitter of this pathway, can bind to two types of receptors on immune cells: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs). This compound functions as an antagonist of mAChRs.[2] By blocking the binding of ACh to mAChRs, it increases the local concentration of ACh available to bind to the α7 subunit of the nicotinic acetylcholine receptor (α7nAChR), which is prominently expressed on macrophages and other immune cells.[4] The activation of α7nAChR by ACh initiates an intracellular signaling cascade that ultimately inhibits the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][4] This "rerouting" of acetylcholine is the key mechanism by which this compound dampens excessive inflammation.[2][5]

References

- 1. Redirecting [linkinghub.elsevier.com]